molecular formula C11H15NO2 B8305663 3-(3-Furyl)quinuclidin-3-ol

3-(3-Furyl)quinuclidin-3-ol

Cat. No.: B8305663
M. Wt: 193.24 g/mol
InChI Key: UQJWNKBCCOMUAD-UHFFFAOYSA-N
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Description

3-(3-Furyl)quinuclidin-3-ol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(furan-3-yl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C11H15NO2/c13-11(10-3-6-14-7-10)8-12-4-1-9(11)2-5-12/h3,6-7,9,13H,1-2,4-5,8H2

InChI Key

UQJWNKBCCOMUAD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C3=COC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium in hexane (14.2 mL, 1.5M, 21.3 mmol) was added dropwise to a solution of 3-bromofuran (2.2 mL, 23.9 mmol) in dry ether (40 mL) at -75° C. over 10 min. After 5 min., a solution of 3-quinuclidinone (2.66 g, 21.2 mmol) in dry ether (20 mL) was added, and the mixture was stirred at -75° C. for 4 hours. A solution of saturated aqueous ammonium chloride (1.5 mL) was added dropwise at -70° C., and the mixture was poured into 2.5M aqueous HCl and washed with ether. The aqueous layer was basified with 5M aqueous NaOH; the product was extracted with ether, dried (K2CO3), filtered, and concentrated in vacuo. Column chromatography on alumina, gradient eluted with CHCl3 →CHCl3 /MeOH (95:5), yielded 2.01 g (49%) of pure 3-(3-furyl)quinuclidin-3-ol, which was converted into the fumarate and recrystallized from acetone/MeOH; mp 207°-209° C.; Rf 0.21 in CHCl3 /MeOH on alumina. C11H15NO2.0.5C4H4O4 requires: C, 62.1; H, 6.8; N, 5.5. Found: C, 61.9; H, 6.9; N, 5.6.
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14.2 mL
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2.2 mL
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40 mL
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2.66 g
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20 mL
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Synthesis routes and methods III

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A stirred solution of 3-bromofuran (5.0 g of technical grade, 0.034 mole) in dry ether (130 ml) at -60° C. under nitrogen was treated with 1.6M n-butyllithium in hexane (18.7 ml, 0.030 mole) and then stirred for 5 minutes. A solution of 1-azabicyclo[2.2.2]octan-3-one (3.37 g, 0.027 mole) in dry ether (10 ml) was added and the resulting mixture stirred for 40 minutes at -60° C., then allowed to warm to room temperature. The mixture was treated with potassium carbonate solution (100 ml) and extracted with ethyl acetate (2×100 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was chromatographed on basic alumina eluting with ethyl acetate. The pale yellow oil obtained crystallised on standing. This material was recrystallised from acetone to give the title compound (D20) as a white solid (1.40 g, 21%) m.p. 130°-133° C.
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130 mL
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3.37 g
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10 mL
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100 mL
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Yield
21%

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